molecular formula C10H12O3 B12049894 1-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethanone

1-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethanone

Cat. No.: B12049894
M. Wt: 180.20 g/mol
InChI Key: KLCSKEIAIWQUEE-UHFFFAOYSA-N
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Description

1-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethanone is a phenolic acetophenone derivative of high interest in pharmaceutical and organic chemistry research. As a building block in organic synthesis, this compound serves as a key precursor for the preparation of more complex molecules . Researchers value its functional groups—including hydroxyl, 2-hydroxyethyl, and ketone—which enable a variety of chemical transformations such as oxidation, reduction, and nucleophilic substitution reactions . In scientific investigations, this compound and its analogs are explored for their potential biological activities, which may include antioxidant, anti-inflammatory, and antimicrobial properties . The mechanism of action for these effects is often attributed to the compound's ability to participate in hydrogen bonding and other molecular interactions, potentially scavenging free radicals in antioxidant studies or disrupting microbial cell membranes in antimicrobial research . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7(12)8-2-3-10(13)9(6-8)4-5-11/h2-3,6,11,13H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCSKEIAIWQUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation

The Friedel-Crafts reaction introduces an acyl group to the aromatic ring of ethylene glycol phenyl ether acetate. Aluminum chloride (AlCl₃) serves as the Lewis acid catalyst, with dichloromethane or ethylene dichloride as solvents. Key parameters include:

  • Molar ratio : 1.0–1.2 equivalents of isobutyryl chloride per equivalent of ethylene glycol phenyl ether acetate.

  • Temperature : –5°C to 5°C to minimize side reactions.

  • Reaction time : 3–6 hours.

The intermediate 1-(4-(2-hydroxyethoxy)-3-acetylphenyl)propan-1-one is isolated after aqueous workup, achieving near-quantitative conversion.

Bromination

Bromination targets the α-hydrogen of the ketone group. The patent replaces acetic acid with dichloromethane or ethylene dichloride, reducing reaction time from 10 hours to 1–2 hours. Catalysts include:

  • N,N-dimethylformamide (DMF) : 1 wt% relative to bromine.

  • Iodine (I₂) : 1 wt% relative to bromine.

Reaction conditions:

  • Temperature : 20–25°C.

  • Bromine stoichiometry : 1 equivalent.

This step generates 1-(4-(2-hydroxyethoxy)-3-(bromoacetyl)phenyl)propan-1-one , a critical intermediate for hydrolysis.

Phase-Transfer-Catalyzed Hydrolysis

The brominated intermediate undergoes hydrolysis using aqueous sodium hydroxide and a phase-transfer catalyst (PTC). Key innovations include:

  • Catalysts : Tetrabutylammonium bromide, tetrabutylammonium sulfate, or benzyltriethylammonium bromide (1 wt% relative to substrate).

  • Solvent elimination : Avoids ethanol, simplifying purification.

  • Reaction time : 1 hour at 20–25°C.

Hydrolysis yields the final product, which is purified via extraction and recrystallization.

Optimization Strategies

Solvent Selection

Replacing acetic acid with dichloromethane or ethylene dichloride in the bromination step minimizes side reactions and shortens reaction time. These solvents improve mixing and reduce energy consumption.

Catalytic Systems

Step Catalyst Advantage
Friedel-Crafts acylationAlCl₃High electrophilic activation of acyl chloride
BrominationDMF or I₂Rapid bromine activation at mild temperatures
HydrolysisTetrabutylammonium saltsEnhances interfacial reactivity in aqueous-organic systems

Yield and Purity

Example Catalyst (Bromination) Hydrolysis Catalyst Yield Purity
1DMFTetrabutylammonium bromide70.2%98.5%
2I₂Tetrabutylammonium sulfate64.8%98.7%
3DMFBenzyltriethylammonium bromide66.8%98.2%

Critical Process Parameters

Temperature Control

  • Friedel-Crafts step : Sub-zero temperatures prevent polyacylation.

  • Bromination : Maintaining 20–25°C avoids excessive exothermicity.

Catalyst Loading

  • AlCl₃ : 2.0–2.2 equivalents ensures complete acyl activation.

  • PTC : 1 wt% balances cost and efficiency.

Purification

  • Extraction : Ethyl acetate (5x product weight) removes hydrophilic impurities.

  • Recrystallization : Ethylene dichloride (3x product weight) yields high-purity crystals.

Comparative Analysis with Traditional Methods

Earlier syntheses suffered from prolonged bromination (10 hours) and ethanol-dependent hydrolysis. The patented method achieves:

  • 40–50% reduction in reaction time .

  • 15–20% cost reduction via solvent and catalyst optimization.

  • Enhanced safety by avoiding acetic acid and high-temperature bromination.

Industrial Scalability

The process demonstrates scalability through:

  • Batch-wise production of intermediates.

  • Recyclable solvents : Dichloromethane and ethylene dichloride are distillable.

  • Consistent yields at multi-gram scales (30–70 g per batch) .

Chemical Reactions Analysis

Key Steps:

  • Friedel-Crafts Reaction : Ethylene glycol phenyl ether acetate reacts with isobutyryl chloride (1:1.2 molar ratio) under Lewis acid catalysis (AlCl₃) at -5°C to 5°C for 3–6 hours .

  • Bromination : The intermediate undergoes bromination using N,N-dimethylformamide (DMF) or iodine as catalysts in dichloromethane/dichloroethane, avoiding acetic acid .

  • Hydrolysis : A phase-transfer catalyst (e.g., benzyl triethyl ammonium bromide) enables direct reaction with aqueous NaOH, simplifying the process .

Example Synthesis (Patent Data) :

StepConditionsYield
Friedel-CraftsAlCl₃, -5°C, 6 h~67%
BrominationDMF, 25°C, 1 hN/A
HydrolysisNaOH, phase-transfer catalyst, 20°C66.8%

Bromination and Subsequent Hydrolysis

The brominated intermediate is critical for functionalizing the aromatic ring.

Bromination Mechanism:

  • Catalyzed by DMF or I₂ , bromine reacts at the activated para position relative to the hydroxyl group .

  • Avoids traditional acetic acid solvents, reducing reaction time .

Hydrolysis:

  • Phase-transfer catalysts (e.g., benzyl triethyl ammonium bromide) facilitate alkali-mediated hydrolysis at room temperature .

  • Eliminates the need for ethanol solvents, improving cost efficiency .

Inferred Reactivity:

  • Photoenol Formation : Excitation may generate triplet-state intermediates, leading to enol tautomers (e.g., quinoid enols) .

  • Rearrangement Pathways : Analogous systems (e.g., p-hydroxyphenacyl derivatives) undergo Favorskii-like rearrangements via spirodione intermediates .

Example Photoreaction (Analogous System) :

ProcessConditionsOutcome
UV IrradiationAqueous or organic solventsFormation of photoenol tautomers
RearrangementTriplet-state intermediatesLactonization or decarbonylation

Scientific Research Applications

Photochemistry Applications

One of the notable applications of 1-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethanone is its role as a photoremovable protecting group for carboxylic acids. When exposed to light, this compound can effectively release the protected acid in high yields (70-85%) after photolysis. This property is particularly useful in organic synthesis where selective activation of functional groups is required .

Case Study: Photoremovable Protecting Group

  • Objective : To evaluate the efficiency of this compound as a photoremovable protecting group.
  • Method : Various carboxylic acids were protected using HAPE, followed by exposure to UV light.
  • Results : The photolysis resulted in the release of the acids with yields ranging from 70% to 85%, demonstrating the compound's effectiveness as a protecting group .

Polymer Science

In polymer chemistry, this compound serves as a photoinitiator for polymerization processes. Its unique structure allows it to initiate polymerization reactions under UV light, making it suitable for applications in coatings, adhesives, and inks.

The compound is also utilized in the synthesis of various organic compounds due to its reactive hydroxyl groups. Its ability to undergo Friedel-Crafts reactions makes it valuable for creating complex molecular architectures.

Synthesis Methodology

A common method for synthesizing this compound involves:

  • Starting Materials : Ethylene glycol phenyl ether acetate and isobutyryl chloride.
  • Catalysts : Lewis acid catalysts are employed to facilitate the Friedel-Crafts reaction.
  • Process Steps :
    • Reaction between ethylene glycol phenyl ether acetate and isobutyryl chloride at low temperatures.
    • Bromination under controlled conditions.
    • Hydrolysis and purification to obtain the final product.

This method has been optimized to reduce reaction time and improve yield by modifying solvent conditions and catalyst types .

Mechanism of Action

The mechanism of action of 1-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The hydroxy groups can form hydrogen bonds with biological molecules, influencing their structure and function. The ketone group can undergo nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethanone is unique due to the presence of both hydroxy and ketone functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .

Biological Activity

1-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethanone, also known as a derivative of hydroxyacetophenone, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by the presence of a hydroxyethyl group, which enhances its solubility and reactivity, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by data tables and recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H12O3. The structure includes a phenolic hydroxyl group, a ketone functional group, and an ethylene glycol moiety. The unique configuration contributes to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it is effective against a range of bacteria and fungi.

MicroorganismMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
E. faecalis40 µg/mL29
P. aeruginosa50 µg/mL24
S. typhi45 µg/mL30
K. pneumoniae50 µg/mL19

The compound's effectiveness is comparable to standard antibiotics like ceftriaxone, indicating its potential as an alternative treatment for bacterial infections .

Anticancer Properties

This compound has also been studied for its anticancer effects, particularly against various cancer cell lines. In vitro studies demonstrate that this compound induces apoptosis in cancer cells through several mechanisms:

  • Cell Cycle Arrest : The compound was found to cause significant cell cycle arrest in the S phase, suggesting an inhibition of DNA synthesis.
  • LDH Release Assay : In MCF-7 breast cancer cells, treated cells exhibited elevated LDH levels (521.77 ± 30.8 U/L) compared to untreated controls (85.35 ± 4.2 U/L), indicating cytotoxic effects .

The mechanism by which this compound exerts its biological effects involves interaction with cellular targets:

  • Covalent Bond Formation : The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in cellular functions.
  • Reactive Oxygen Species (ROS) : It may induce oxidative stress in microbial and cancer cells, contributing to its antimicrobial and anticancer activities .

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Antibacterial Study : A comparative analysis demonstrated that the compound showed superior antibacterial activity against Staphylococcus aureus compared to other synthesized derivatives.
  • Anticancer Efficacy : In a study involving human breast cancer cells (MCF-7), the compound significantly inhibited cell proliferation with an IC50 value of approximately 225 µM .

Q & A

Basic: What synthetic methodologies are recommended for 1-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethanone?

Methodological Answer:
The compound can be synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with a phenolic aromatic ring in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key steps include:

  • Substrate preparation : Use 4-hydroxy-3-(2-hydroxyethyl)benzaldehyde as a starting material.
  • Acylation : React with acetyl chloride under anhydrous conditions.
  • Workup : Quench with ice-water, extract with dichloromethane, and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
    Critical Considerations :
  • Monitor reaction temperature to avoid over-acylation or side reactions.
  • Use moisture-free conditions to prevent catalyst deactivation.

Basic: What spectroscopic techniques are essential for structural characterization?

Methodological Answer:
Combine NMR, IR, and mass spectrometry for comprehensive analysis:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm), hydroxyl groups (broad singlet, δ 5–6 ppm), and ethanone carbonyl (δ ~2.5 ppm for CH₃, δ ~200 ppm for C=O in ¹³C).
  • IR : Confirm hydroxyl (3200–3600 cm⁻¹) and ketone (1700–1750 cm⁻¹) stretches.
  • HRMS : Verify molecular ion ([M+H]⁺) and fragmentation patterns .
    Validation : Cross-reference with X-ray crystallography (SHELX software for refinement) for absolute configuration .

Advanced: How to address contradictions in spectral data during structural elucidation?

Methodological Answer:
Contradictions often arise from dynamic processes (e.g., tautomerism) or impurities. Resolve by:

Variable Temperature (VT) NMR : Detect tautomeric shifts (e.g., keto-enol equilibria).

2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations.

X-ray Crystallography : Resolve ambiguities using SHELXL refinement for precise bond lengths/angles .
Case Study : Discrepancies in carbonyl IR peaks may indicate solvent-dependent polymorphism; test in multiple solvents (CCl₄, CS₂) .

Advanced: How does hypoxia influence the compound’s cytotoxicity in cancer cell models?

Methodological Answer:
Under hypoxic conditions (1% O₂), the compound exhibits selective cytotoxicity in ZR-75-1 breast cancer cells (LD₂₅ = 13.8 µg/mL at 24 h). Experimental design includes:

  • Cell Lines : Compare normoxic vs. hypoxic responses in MCF-10F, ZR-75-1, and MDA-MB-231.
  • Dose Optimization : Use a gradient (0–96.8 µg/mL) to establish LD values.
  • Controls : Include untreated cells and hypoxia-inducible factor (HIF) inhibitors to validate mechanism .

    Key Insight : Hypoxia enhances ROS-mediated apoptosis; measure mitochondrial membrane potential (JC-1 assay) and caspase-3 activation.

Advanced: What computational strategies model interactions with biological targets?

Methodological Answer:
Employ quantitative structure-activity relationship (QSAR) and molecular docking :

  • QSAR : Use descriptors (logP, polar surface area) to predict bioavailability and toxicity (ADMET profiling).
  • Docking (AutoDock Vina) : Simulate binding to estrogen receptors (ERα/β) or HIF-1α, guided by crystallographic data (PDB IDs: 1A52, 3KC7).
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
    Validation : Compare predicted vs. experimental IC₅₀ values from kinase inhibition assays.

Basic: How to ensure purity and batch consistency in synthesis?

Methodological Answer:
Implement HPLC-UV/ELSD and GC-MS for impurity profiling:

  • HPLC : Use C18 column (ACN/water + 0.1% TFA) to detect by-products (e.g., unreacted aldehyde).
  • GC-MS : Monitor volatile impurities (e.g., residual solvents).
    Batch Control : Maintain impurity thresholds (<2%) via rigorous washing steps, as demonstrated in EFSA-regulated processes .

Advanced: How to optimize reaction conditions to minimize by-product formation?

Methodological Answer:
Key parameters for Friedel-Crafts acylation:

  • Catalyst Loading : Optimize AlCl₃ stoichiometry (1.2–1.5 equiv.) to balance activity vs. side reactions.
  • Solvent : Use nitrobenzene for high polarity, enhancing electrophilic substitution.
  • Temperature : Maintain 0–5°C to suppress polyacylation.
    Post-Reaction Analysis : Track by-products (e.g., diacetylated derivatives) via TLC (Rf comparison) and LC-MS .

Advanced: What strategies validate the compound’s role in enzyme inhibition studies?

Methodological Answer:

Enzyme Assays : Test inhibition of cytochrome P450 (CYP3A4) or tyrosine kinases using fluorogenic substrates.

Kinetic Analysis : Determine inhibition constants (Kᵢ) via Lineweaver-Burk plots.

Crystallography : Co-crystallize with target enzymes (e.g., CYP3A4) to map binding sites (SHELX refinement) .
Controls : Include positive inhibitors (e.g., ketoconazole for CYP3A4) and assess time-dependent inactivation.

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